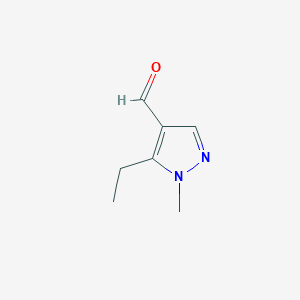

5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Contextualization of Pyrazole (B372694) Core Structure in Heterocyclic Chemistry

The pyrazole ring is a foundational structure in the field of heterocyclic chemistry. britannica.comwikipedia.org It is classified as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.comwikipedia.org This arrangement of atoms confers upon the pyrazole nucleus a unique set of chemical properties that have been extensively explored in both academic and industrial research. nih.gov The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. slideshare.netsemanticscholar.org

Pyrazoles are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in different classes of drugs and bioactive molecules. nih.govfrontiersin.org This prevalence is due to the pyrazole core's ability to serve as a versatile scaffold, allowing for the attachment of various functional groups at different positions on the ring. nih.gov This structural versatility influences the molecule's interactions with biological targets, leading to a wide spectrum of pharmacological activities. nih.govfrontiersin.org Many synthetic pyrazole compounds are significant as dyes and medicines. britannica.com Notable drugs containing a pyrazole ring include the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.orgsemanticscholar.org

The synthesis of the pyrazole ring can be achieved through various methods, most commonly by the reaction of 1,3-dicarbonyl compounds with hydrazines. britannica.comwikipedia.org Another classical method involves the reaction of α,β-unsaturated aldehydes with hydrazine (B178648). wikipedia.org

Significance of Carbaldehyde Functionality in Pyrazole Derivatives for Research

The presence of a carbaldehyde (or formyl) group at the 4-position of the pyrazole ring dramatically increases the synthetic utility of the pyrazole scaffold. chemimpex.comchemmethod.com Pyrazole-4-carbaldehydes are recognized as crucial intermediates in organic synthesis, serving as building blocks for a wide array of more complex, bioactive molecules. chemimpex.combohrium.com The aldehyde functional group is highly reactive and allows for diverse transformations, enabling the introduction of various other functionalities and the construction of new heterocyclic rings fused to the pyrazole core. chemimpex.comchemmethod.com

A common and efficient method for introducing the carbaldehyde group onto the pyrazole ring is the Vilsmeier-Haack reaction. semanticscholar.orgchemmethod.commdpi.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic and heterocyclic compounds. chemmethod.commdpi.com The Vilsmeier-Haack reaction has been successfully employed to synthesize a variety of pyrazole-4-carbaldehydes from the corresponding pyrazole precursors. mdpi.comnih.gov

The synthetic potential of pyrazole-4-carbaldehydes is vast. They are used in the synthesis of compounds with a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties. semanticscholar.orgossila.comresearchgate.net For instance, they can be used to prepare pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are all important scaffolds in drug discovery. mdpi.comnih.gov

Overview of 5-Ethyl-1-methyl-1H-pyrazole-4-carbaldehyde as a Key Research Target

This compound is a specific derivative within the broader class of pyrazole-4-carbaldehydes. Its structure features a methyl group at the N1 position, an ethyl group at the C5 position, and the key carbaldehyde group at the C4 position. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of targeted molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

The synthesis of this and structurally similar compounds, such as 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, is often achieved through the Vilsmeier-Haack reaction on the corresponding N-alkylated pyrazole. umich.eduresearchgate.net The presence of the ethyl and methyl groups can influence the compound's physical and chemical properties, such as its solubility and reactivity, which are important considerations in synthetic processes. chemimpex.com

As a research target, this compound is utilized as a precursor for creating more complex derivatives. The carbaldehyde group serves as a reactive handle for further chemical modifications, allowing researchers to build molecules with specific three-dimensional shapes and functionalities designed to interact with biological targets. Research involving similar pyrazole aldehydes has led to the development of compounds with potential applications as anti-inflammatory agents, analgesics, and anticancer agents. chemimpex.comchemimpex.com

Below are tables detailing the key structural features and identifiers for the parent compound, pyrazole, and the specific subject of this article.

Table 1: Properties of Pyrazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.079 g·mol⁻¹ |

| Appearance | Colorless solid |

| Melting Point | 66 to 70 °C |

Table 2: Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| CAS Number | 933778-29-1 |

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. wikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring. chemistrysteps.com

Reaction Mechanism and Optimization Parameters

The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an intermediate which, upon hydrolysis during workup, yields the desired pyrazole-4-carbaldehyde. chemistrysteps.com

Several parameters can be optimized to enhance the yield and purity of the product. The choice of solvent, reaction temperature, and stoichiometry of the reagents are crucial. While DMF can serve as both a reactant and a solvent, other solvents like chloroform, toluene, and o-dichlorobenzene have also been utilized. ijpcbs.com The reaction temperature is dependent on the reactivity of the pyrazole substrate and typically ranges from 0°C to 120°C. scispace.comjk-sci.com An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. For instance, in the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole, increasing the excess of DMF and POCl₃ at 120°C significantly improved the yield of the corresponding carbaldehyde. scispace.com

The following table summarizes the optimization of the Vilsmeier-Haack reaction for a model pyrazole substrate.

| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:excess:excess | 70 | - | No reaction |

| 2 | 1:2:2 | 120 | 2 | 32 |

| 3 | 1:5:2 | 120 | 2 | 55 |

Influence of Substrate Substituents on Regioselectivity and Yield

The electronic and steric properties of the substituents on the pyrazole ring play a significant role in the outcome of the Vilsmeier-Haack reaction. Electron-donating groups on the pyrazole ring increase the nucleophilicity of the C4 position, thereby facilitating the electrophilic substitution and leading to higher yields. Conversely, electron-withdrawing groups, such as aromatic substituents, can deactivate the pyrazole ring towards formylation, resulting in lower yields or no reaction at all. scispace.com For instance, the formylation of 5-chloropyrazoles with aromatic substituents was found to be less efficient than those with alkyl groups. scispace.com

The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is generally high, with the formyl group being introduced at the C4 position. This is due to the electronic distribution within the pyrazole ring, which renders the C4 position the most electron-rich and susceptible to electrophilic attack.

The table below illustrates the effect of different substituents on the yield of the Vilsmeier-Haack formylation of various 5-chloro-1,3-disubstituted pyrazoles. scispace.com

| Entry | R¹ (at position 1) | R³ (at position 3) | Yield (%) |

| 1 | Methyl | Propyl | 55 |

| 2 | Ethyl | Propyl | 58 |

| 3 | Phenyl | Propyl | 52 |

| 4 | 4-Nitrophenyl | Methyl | No reaction |

Green Chemistry Approaches and Microwave-Assisted Protocols

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. In the context of the Vilsmeier-Haack reaction, green chemistry approaches have focused on reducing the use of hazardous reagents and solvents, as well as employing energy-efficient techniques like microwave irradiation. iaamonline.org

Microwave-assisted Vilsmeier-Haack formylation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.org For example, the synthesis of 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde saw an increase in yield from 65% under conventional heating for 2 hours to 83% in just 10 minutes using microwave irradiation. rsc.org The use of solvent-free conditions, where the reaction is carried out by grinding the reactants in a mortar and pestle, has also been explored as a green alternative. iaamonline.org

The following table compares conventional and microwave-assisted Vilsmeier-Haack formylation for the synthesis of a pyrazole-4-carbaldehyde. rsc.org

| Method | Reagents | Solvent | Time | Yield (%) |

| Conventional | Substrate, Phthaloyl dichloride, DMF | Dioxane | 2 hours | 65 |

| Microwave | Substrate, Phthaloyl dichloride, DMF | DMF | 10 minutes | 83 |

Alternative Synthetic Routes and Precursor Transformations

While the Vilsmeier-Haack reaction is a dominant method, alternative synthetic strategies can be employed for the synthesis of this compound and its analogs, particularly when specific functionalities are incompatible with the Vilsmeier-Haack conditions.

Oxidation Reactions of Pyrazole Carbinols

The oxidation of pyrazol-4-ylmethanols provides a direct route to the corresponding pyrazole-4-carbaldehydes. This method is particularly useful when the corresponding pyrazole carbinol is readily accessible. A variety of oxidizing agents can be employed for this transformation. For instance, manganese(IV) oxide (MnO₂) has been successfully used for the oxidation of 1H-pyrazol-4-ylmethanol to 1H-pyrazole-4-carbaldehyde in good yield. Other common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane can also be utilized for this purpose. The choice of the oxidizing agent often depends on the specific substrate and the desired reaction conditions.

Functional Group Interconversions on Pyrazole Scaffolds

Another synthetic approach involves the transformation of other functional groups at the C4 position of a pre-existing pyrazole ring into a formyl group. This strategy allows for the late-stage introduction of the aldehyde functionality.

One such transformation is the reduction of a pyrazole-4-carboxylic acid or its derivatives. For example, a pyrazole-4-carboxylic acid chloride can be reduced to the corresponding aldehyde using reducing agents like palladium on barium sulfate (Pd/BaSO₄) in a Rosenmund-type reduction. researchgate.net

Alternatively, a 4-cyanopyrazole can serve as a precursor to the 4-carbaldehyde. The cyano group can be reduced to an imine, which is then hydrolyzed to the aldehyde. This transformation can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). The synthesis of 4-cyanopyrazoles can be accomplished from 4-formylpyrazoles via oxime formation followed by dehydration, often facilitated by the Vilsmeier-Haack reagent itself. researchgate.net

An in-depth examination of the synthetic pathways leading to this compound and its analogs reveals a landscape of sophisticated chemical strategies. These methodologies are crucial for accessing this class of compounds, which are significant building blocks in medicinal and materials chemistry. The construction and functionalization of the pyrazole core are achieved through a variety of powerful reactions, including multi-component strategies, palladium-catalyzed cross-couplings, and the strategic use of protecting groups to ensure regiochemical control.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-7-6(5-10)4-8-9(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWOSUKVLGMBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-44-7 | |

| Record name | 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Electrophilic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by various nucleophiles. This inherent reactivity allows 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde to serve as a pivotal precursor for the synthesis of a diverse range of more complex molecules through addition, condensation, oxidation, and reduction reactions.

Nucleophilic addition to the carbonyl carbon is a fundamental reaction pathway for pyrazole-4-carbaldehydes. These reactions typically involve an initial attack by a nucleophile, followed by either protonation to form an alcohol or elimination of a water molecule in condensation reactions to yield a new double bond.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). mdpi.combas.bg This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or boric acid. mdpi.com For pyrazole-4-carbaldehydes, this pathway is instrumental in synthesizing α,β-unsaturated pyrazole (B372694) derivatives, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.net

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration yields the final condensed product. While specific studies on this compound are not prevalent, the reactivity can be reliably inferred from similar pyrazole aldehydes, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. ekb.eg

Table 1: Examples of Knoevenagel Condensation with Pyrazole-4-carbaldehydes Data based on reactions with analogous pyrazole aldehydes.

| Pyrazole Aldehyde (Analogue) | Active Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile (B47326) | Piperidine/Ethanol (B145695) | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | 85% | ekb.eg |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Cyanoacetic hydrazide | Ethanol | (E)-2-cyano-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)acetohydrazide | 80% | ekb.eg |

The condensation of pyrazole-4-carbaldehydes with primary amines provides a direct route to the synthesis of pyrazolyl-imines, commonly known as Schiff bases. rdd.edu.iq This reaction involves a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. rdd.edu.iqnih.gov The reaction is often catalyzed by a few drops of acid and is typically carried out in a solvent like methanol (B129727) or ethanol. ekb.eg These pyrazole-based Schiff bases are significant in coordination chemistry and have been investigated for various biological activities. chemrxiv.orgekb.eg

The versatility of this reaction allows for the introduction of a wide range of substituents (alkyl, aryl, heterocyclic) onto the imine nitrogen, depending on the primary amine used in the condensation. ekb.egresearchgate.net

Table 2: Synthesis of Imines from Pyrazole-4-carbaldehydes Data based on reactions with analogous pyrazole aldehydes.

| Pyrazole Aldehyde (Analogue) | Primary Amine | Conditions | Product | Yield | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Aniline (B41778) | Acetic acid/Methanol, Reflux | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)aniline | - | ekb.eg |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenylhydrazine | Acetic acid/Methanol, Reflux | 1,3-Diphenyl-4-((2-phenylhydrazineylidene)methyl)-1H-pyrazole | 70% | ekb.eg |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Toluidine | Triethylamine/Methylene chloride, Reflux | N-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-p-toluidine | - | ekb.eg |

The aldehyde functionality of this compound makes it an excellent building block for constructing fused heterocyclic systems through cyclocondensation reactions. In these reactions, the aldehyde reacts with a bifunctional nucleophile, leading to an initial condensation followed by an intramolecular cyclization to form a new ring fused to the pyrazole core.

This strategy is widely used to access biologically relevant scaffolds such as pyrazolo[3,4-d]pyridazines, pyrazolo[3,4-b]pyridines, and pyrano[2,3-c]pyrazoles. nih.govumich.edusemanticscholar.org For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of the fused pyridazine (B1198779) ring. umich.eduresearchgate.net Similarly, multicomponent reactions, where the pyrazole aldehyde, an active methylene compound, and a third reactant are combined in a one-pot synthesis, are highly efficient for building complex fused systems. nih.govbeilstein-journals.org

Table 3: Cyclocondensation Reactions Leading to Fused Heterocycles Data based on reactions with analogous pyrazole aldehydes.

| Reagent(s) | Resulting Fused System | Example Reference |

| Hydrazine or Methylhydrazine | Pyrazolo[3,4-d]pyridazin-7-one | umich.edusemanticscholar.org |

| 5-Aminopyrazole derivatives | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| Malononitrile and a β-ketoester (in a multicomponent reaction with hydrazine) | Pyrano[2,3-c]pyrazole | nih.gov |

| 2-Amino-thiophene-3-carbonitrile | Thieno[2,3-b]pyridine fused to pyrazole | nih.gov |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid. This transformation is a common step in synthetic pathways to introduce a carboxyl group, which can be further derivatized into esters, amides, or acid chlorides.

Standard oxidizing agents are effective for this purpose. For example, pyrazole-4-carbaldehydes are cleanly oxidized by potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium to afford the corresponding pyrazole-4-carboxylic acids in high yields. umich.edu

Conversely, the aldehyde can be reduced to a primary alcohol, yielding (5-ethyl-1-methyl-1H-pyrazol-4-yl)methanol. This reduction adds a versatile hydroxymethyl group to the pyrazole ring, which can serve as a handle for further functionalization, such as etherification or esterification.

This transformation is typically achieved with high efficiency using common reducing agents. Mild reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are often sufficient. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. umich.edu The resulting pyrazole methanols are stable compounds that can be easily isolated. umich.edu

Baeyer-Villiger Oxidation Products and Pyrazole Lactones

The Baeyer-Villiger oxidation is a well-established organic reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, typically converting ketones to esters and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction is commonly carried out using peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or hydrogen peroxide with a catalyst. wikipedia.orgnih.gov

While no specific examples of the Baeyer-Villiger oxidation of this compound are documented in the surveyed literature, the expected outcome can be predicted based on the reaction's known mechanism. In the oxidation of aldehydes, the reaction typically proceeds via the migration of the aldehydic hydrogen atom, leading to the formation of a carboxylic acid. chem-station.com Therefore, the anticipated product of this reaction would be 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid .

An alternative, though generally less common, pathway for aldehydes involves the migration of the group attached to the carbonyl carbon. The regioselectivity of the Baeyer-Villiger reaction is governed by the migratory aptitude of the substituents, with more electron-rich and more substituted groups migrating preferentially. organic-chemistry.orgchem-station.com In cases like the Dakin reaction, an electron-rich aryl group can migrate in preference to hydrogen, forming a formate (B1220265) ester that is subsequently hydrolyzed to a phenol. chem-station.com By analogy, migration of the pyrazole ring could theoretically lead to a formate ester, which upon hydrolysis would yield 5-ethyl-1-methyl-1H-pyrazol-4-ol . However, for most aldehydes, hydrogen migration remains the dominant pathway.

It is important to note that the formation of pyrazole lactones is not an anticipated direct product from the Baeyer-Villiger oxidation of a pyrazole-4-carbaldehyde. Lactones are cyclic esters, which are characteristically formed from the oxidation of cyclic ketones. wikipedia.org

Transformations Involving the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). nih.gov In unsubstituted or simply substituted pyrazoles, the C4 position is the most nucleophilic and possesses the highest electron density, making it the preferred site for electrophilic attack. pharmaguideline.comrrbdavc.orgquora.com Common EAS reactions for pyrazoles include nitration, sulfonation, and halogenation, which all proceed preferentially at the C4 position. researchgate.netscribd.com

However, in the case of this compound, the reactive C4 position is already functionalized with a carbaldehyde (formyl) group. The formyl group is a meta-directing, deactivating group in classical aromatic systems due to its electron-withdrawing nature. This deactivating effect significantly reduces the nucleophilicity of the aromatic ring, making further electrophilic substitution reactions substantially more difficult to achieve. Consequently, this compound is expected to show low reactivity towards standard electrophilic aromatic substitution conditions.

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a good leaving group on the ring and activation by strong electron-withdrawing substituents. encyclopedia.pub The C3 and C5 positions of the pyrazole ring are more electron-deficient than the C4 position and are thus the more likely sites for nucleophilic attack should a suitable substrate be available. nih.govresearchgate.net

The target compound, this compound, does not possess an adequate leaving group (such as a halide) on the pyrazole ring, and therefore is not expected to undergo direct nucleophilic substitution on the ring itself. Research has shown that SNAr can be successfully performed on pyrazole rings under specific conditions. For instance, in 5-chloro-4-formylpyrazoles, the presence of the electron-withdrawing formyl group at C4 facilitates the nucleophilic displacement of the chloride ion at the C5 position by various amines. encyclopedia.pub This demonstrates that while possible, nucleophilic substitution on the pyrazole ring requires specific activation and a leaving group, which are absent in the title compound.

A review of the scientific literature did not yield specific examples of rearrangement reactions involving this compound or structurally similar 4-formyl pyrazoles. While various rearrangement reactions of complex pyrazole-containing systems have been documented, such as those involving tandem cycloaddition and ring-opening sequences, these are highly substrate-specific and not directly applicable to the reactivity of the title compound. rsc.org

Formation of Complex Molecular Architectures

Pyrazole-4-carbaldehydes are valuable and versatile building blocks in organic synthesis, particularly in multicomponent reactions used to construct complex molecular architectures. nih.govumich.eduekb.eg One significant application is in the synthesis of spiro compounds, which contain two rings connected by a single common atom.

A well-documented strategy involves the one-pot, multicomponent reaction of a pyrazolone (B3327878) (which can be formed in situ from hydrazine and a β-ketoester), an aldehyde (such as a pyrazole-4-carbaldehyde), and an active methylene compound (like malononitrile or ethyl cyanoacetate) to generate fused heterocyclic systems. nih.gov These reactions can lead to the formation of spirooxindoles, where the pyrazole moiety is incorporated into a larger, polycyclic spiro framework. The general reaction pathway proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov

While these syntheses have not been reported using this compound specifically, the consistent use of various substituted pyrazole-4-carbaldehydes in these reaction schemes demonstrates a robust pathway for its use in generating complex spiro compounds.

Table 1: Representative Multicomponent Reaction for Spiro Compound Synthesis This table is based on a generalized reaction scheme for the synthesis of pyrano[2,3-c]pyrazole fused spirooxindoles and illustrates a potential application for pyrazole-4-carbaldehydes.

| Role | Reactant Class | Example |

| Aldehyde | Pyrazole-4-carbaldehyde | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde |

| Amine | Hydrazine derivative | Hydrazine hydrate |

| 1,3-Dicarbonyl | β-Ketoester | Ethyl acetoacetate |

| Active Methylene | Nitrile | Malononitrile |

| Spiro Precursor | Isatin derivative | N-propargylated isatin |

| Product Type | Complex Heterocycle | Pyrano[2,3-c]pyrazole fused spirooxindole |

Construction of Bridged Pyrazole Systems

The aldehyde functionality of pyrazole-4-carbaldehydes is a key component in cyclocondensation reactions used to build fused polycyclic frameworks, which can be classified as bridged systems. These reactions typically involve the formation of one or more new rings attached to the pyrazole core. The specific nature of the resulting bridged system is determined by the coreactant and the reaction conditions employed.

One of the most prominent methods for creating such systems is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. In the context of pyrazole chemistry, variations of this reaction are used to synthesize pyrazolo-fused quinolines. For instance, substituted pyrazole-4-carbaldehydes can react with aniline derivatives or other suitable precursors to yield complex heterocyclic structures like pyrazolo[3,4-b]quinolines. mdpi.comnih.gov These multicomponent reactions often proceed by forming an initial Schiff base or enamine intermediate, which then undergoes intramolecular cyclization and aromatization to afford the final fused product.

Another established route to bridged systems is through condensation with active methylene compounds, followed by intramolecular cyclization. Research on various pyrazole-4-carbaldehydes has demonstrated their utility in synthesizing a range of fused heterocycles. umich.eduresearchgate.net The aldehyde group readily condenses with compounds like malononitrile, cyclic ketones, or β-ketoesters, leading to intermediates that can be cyclized to form bicyclic or tricyclic products. Although direct experimental data for this compound in these specific reactions is not extensively documented, its structural similarity to other reactive pyrazole-4-carbaldehydes suggests its potential as a valuable building block for analogous bridged systems.

Below is a table summarizing representative cyclocondensation reactions of various pyrazole-4-carbaldehydes that lead to bridged systems, illustrating the potential pathways for this compound.

| Pyrazole Precursor Type | Reagent(s) | Resulting Bridged System | Reaction Type |

| 5-Aminopyrazole-4-carbaldehyde | Aromatic Aldehyde, Dimedone | Pyrazolo[3,4-b]quinoline | Multicomponent Condensation nih.gov |

| 5-Aminopyrazole | Arylidenepyruvic Acids | Pyrazolo[3,4-b]pyridine | Cyclocondensation researchgate.net |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Naphthols | Pyrazolylnaphthopyrans | One-pot Cyclocondensation umich.edu |

Preparation of Pyrazole-Containing Macrocycles

The synthesis of macrocyclic structures incorporating the this compound moiety is a specialized area of synthetic chemistry that is not widely reported in scientific literature. However, the inherent reactivity of the aldehyde group provides clear potential pathways for the construction of such large-ring systems. The most common strategy for converting aldehydes into macrocycles is through Schiff base formation via cyclocondensation with long-chain diamines. ekb.egekb.egresearchgate.net

This approach involves the reaction of two or more equivalents of the aldehyde with an equal number of equivalents of a diamine. The selection of the diamine linker (in terms of length and rigidity) and the reaction conditions (such as high dilution to favor intramolecular cyclization) are critical in directing the reaction toward the formation of a macrocyclic product over polymeric side products. A [2+2] condensation between this compound and a linear diamine like 1,4-diaminobutane, for example, could theoretically yield a 16-membered macrocyclic tetraimine containing two pyrazole units.

Subsequent reduction of the imine bonds within these macrocycles, typically using a reducing agent like sodium borohydride, would produce the corresponding more stable and flexible macrocyclic polyamines. These pyrazole-containing macrocycles could be of interest as ligands for metal coordination or as host molecules in supramolecular chemistry.

While direct experimental examples for this compound are scarce, the principles of dynamic covalent chemistry and Schiff base macrocyclization are well-established, suggesting a viable, albeit underexplored, route to novel pyrazole-containing macrocycles. nih.gov

The following table outlines a theoretical pathway for the synthesis of pyrazole-containing macrocycles based on established Schiff base condensation chemistry.

| Aldehyde Reactant | Diamine Reactant (Example) | Potential Macrocycle Type | Key Reaction |

| This compound | 1,3-Diaminopropane | [2+2] Macrocyclic Tetraimine | Schiff Base Condensation |

| This compound | 1,5-Diaminopentane | [2+2] Macrocyclic Tetraimine | Schiff Base Condensation |

| This compound | Tris(2-aminoethyl)amine | [3+2] Cryptand-type Macrocycle | Schiff Base Condensation |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectral Analysis for Aldehydic, Alkyl, and Ring Protons

The ¹H NMR spectrum of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

Aldehydic Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Ring Proton: The pyrazole (B372694) ring has one proton at the C3 position. This proton is in an aromatic environment and is expected to resonate as a singlet in the region of δ 7.5-8.5 ppm.

Alkyl Protons:

The N-methyl group (N-CH₃) protons will appear as a sharp singlet, likely in the range of δ 3.5-4.0 ppm, influenced by the adjacent nitrogen atom.

The ethyl group (-CH₂CH₃) at the C5 position will give rise to a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are expected to appear around δ 2.7-3.2 ppm, coupled to the methyl protons. The methyl protons will likely resonate further upfield, around δ 1.2-1.5 ppm, coupled to the methylene protons.

A predicted ¹H NMR data table is presented below:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.5 - 10.5 | Singlet | - |

| Pyrazole-H3 | 7.5 - 8.5 | Singlet | - |

| N-CH₃ | 3.5 - 4.0 | Singlet | - |

| Ethyl-CH₂ | 2.7 - 3.2 | Quartet | ~7.5 |

| Ethyl-CH₃ | 1.2 - 1.5 | Triplet | ~7.5 |

Carbon-13 (¹³C) NMR Chemical Shifts for Structural Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the aldehyde group (C=O) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 185-195 ppm.

Pyrazole Ring Carbons: The pyrazole ring contains three carbon atoms. C5, bearing the ethyl group, and C4, attached to the carbaldehyde, are expected to be in the δ 140-160 ppm region. C3 is predicted to be in the δ 130-140 ppm range.

Alkyl Carbons: The N-methyl carbon (N-CH₃) is expected around δ 35-40 ppm. For the ethyl group, the methylene carbon (-CH₂) will likely appear at δ 20-25 ppm, and the methyl carbon (-CH₃) will be the most shielded, resonating at δ 10-15 ppm.

A predicted ¹³C NMR data table is provided below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C5 | 145 - 160 |

| Pyrazole C4 | 140 - 155 |

| Pyrazole C3 | 130 - 140 |

| N-CH₃ | 35 - 40 |

| Ethyl-CH₂ | 20 - 25 |

| Ethyl-CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the N-methyl, ethyl, and pyrazole ring protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The aldehydic proton to the C4 and C3 carbons of the pyrazole ring.

The pyrazole H3 proton to C4 and C5.

The N-methyl protons to the N1-attached carbon of the pyrazole ring.

The ethyl methylene protons to C5 and C4 of the pyrazole ring.

Nitrogen-15 (¹⁵N) NMR for Pyrazole Nitrogen Environments

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. In this compound, two distinct nitrogen signals are expected. The N1 atom, being a tertiary amine-like nitrogen, would be more shielded compared to the N2 atom, which is an imine-like nitrogen. Predicted chemical shifts would be in the range of -150 to -200 ppm for N1 and -80 to -120 ppm for N2 (relative to nitromethane).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Vibrational Analysis of Carbonyl and Ring Stretching Frequencies

Carbonyl Stretching (νC=O): The most prominent peak in the IR spectrum is expected to be the strong absorption due to the C=O stretching of the aldehyde group. This band is typically observed in the region of 1680-1710 cm⁻¹. The conjugation with the pyrazole ring might slightly lower this frequency. In the Raman spectrum, the C=O stretch would likely be a weaker band.

Pyrazole Ring Stretching: The pyrazole ring will exhibit several characteristic stretching vibrations (νC=C, νC=N) in the fingerprint region of the IR and Raman spectra, typically between 1400 and 1600 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the alkyl groups and the pyrazole ring proton are expected in the 2850-3100 cm⁻¹ region. The aldehydic C-H stretch usually appears as two weak bands around 2720 and 2820 cm⁻¹.

A table of predicted key vibrational frequencies is presented below:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | 2720 & 2820 |

| Pyrazole Ring | C=C, C=N Stretches | 1400 - 1600 |

| Alkyl/Aromatic | C-H Stretches | 2850 - 3100 |

Identification of Functional Group Signatures

The identification of key functional groups in this compound is paramount to understanding its chemical behavior. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these features. Based on data from structurally similar pyrazole derivatives, the following characteristic signatures are anticipated. niscair.res.inekb.egrsc.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit distinct absorption bands corresponding to its principal functional groups. A strong band anticipated in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde is expected to appear as a medium intensity band around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrazole ring are predicted to be observed in the 1450-1600 cm⁻¹ range. The presence of the ethyl and methyl groups would be confirmed by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environment. The aldehyde proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 9.5-10.5 ppm. The pyrazole ring proton would likely resonate as a singlet between δ 7.5-8.5 ppm. The ethyl group should present as a quartet (CH₂) around δ 2.6-3.0 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm. The N-methyl group would likely appear as a singlet in the δ 3.8-4.2 ppm region.

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the aldehyde is expected to be the most deshielded, with a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrazole ring would likely appear in the aromatic region, between δ 110-150 ppm. The carbons of the ethyl and methyl substituents would be observed in the upfield region of the spectrum.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | δ 9.5-10.5 ppm (s) |

| ¹H NMR | Pyrazole-H | δ 7.5-8.5 ppm (s) |

| ¹H NMR | N-CH₃ | δ 3.8-4.2 ppm (s) |

| ¹H NMR | -CH₂CH₃ | δ 2.6-3.0 ppm (q) |

| ¹H NMR | -CH₂CH₃ | δ 1.2-1.5 ppm (t) |

| ¹³C NMR | C=O (Aldehyde) | δ 185-195 ppm |

| ¹³C NMR | Pyrazole Ring Carbons | δ 110-150 ppm |

| IR | C=O Stretch (Aldehyde) | 1650-1700 cm⁻¹ |

| IR | C-H Stretch (Aldehyde) | 2720-2820 cm⁻¹ |

| IR | C=C and C=N Stretch (Pyrazole) | 1450-1600 cm⁻¹ |

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. With a molecular formula of C₇H₁₀N₂O, the calculated exact mass would be approximately 138.0793 g/mol . HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. For this compound, characteristic fragmentation pathways are anticipated. The molecular ion peak (M⁺) would be expected at m/z 138. Subsequent fragmentation could involve the loss of the aldehyde group (CHO, 29 Da) leading to a fragment at m/z 109. Another likely fragmentation would be the loss of an ethyl radical (C₂H₅, 29 Da) from the pyrazole ring, resulting in a fragment at m/z 109. Cleavage of the N-methyl group (CH₃, 15 Da) could also occur, producing a fragment at m/z 123. These fragmentation patterns are consistent with those observed for other pyrazole derivatives. researchgate.netlibretexts.orgmiamioh.edu

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 138 | [M]⁺ | - |

| 123 | [M - CH₃]⁺ | Methyl radical |

| 109 | [M - CHO]⁺ | Formyl radical |

| 109 | [M - C₂H₅]⁺ | Ethyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its identity. In a GC-MS analysis, the compound would elute from the gas chromatography column at a specific retention time, which is characteristic of the molecule under the given analytical conditions. The mass spectrometer would then record the mass spectrum of the eluting compound, which should match the expected fragmentation pattern, thereby confirming its identity and purity.

X-ray Crystallography and Solid-State Characterization

While no specific crystallographic data for this compound is publicly available, predictions can be made based on the crystal structures of similar pyrazole derivatives. researchgate.netspast.orgresearchgate.net

Determination of Crystal Structure and Molecular Conformation

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The pyrazole ring itself is expected to be largely planar. The substituents—the ethyl, methyl, and carbaldehyde groups—will have specific orientations relative to the pyrazole ring. The dihedral angle between the plane of the pyrazole ring and the plane of the aldehyde group will be a key conformational feature. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potentially π-π stacking between pyrazole rings of adjacent molecules, would likely play a significant role in stabilizing the crystal packing.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | C-H···O, C-H···N hydrogen bonds, π-π stacking |

Polymorphism and Crystal Engineering Studies

Further empirical research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to generate the data necessary to populate these sections. At present, this information does not appear to be available in the public scientific domain.

Computational and Theoretical Investigations of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov For 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde, MD simulations can provide a detailed picture of its conformational dynamics, flexibility, and intermolecular interactions with its environment, such as solvents or biological macromolecules. eurasianjournals.com These simulations model the behavior of the molecule by solving Newton's equations of motion for a system of interacting particles, offering insights that are often difficult to obtain through experimental techniques alone. nih.gov

The primary goals of performing MD simulations on a molecule like this compound include:

Conformational Analysis: Identifying the most stable conformations (three-dimensional shapes) of the molecule and the energy barriers between different conformations. The ethyl and carbaldehyde groups can rotate, and MD simulations can map the preferred orientations and the dynamics of their movement.

Solvent Effects: Understanding how the molecule interacts with solvent molecules, such as water. This includes analyzing the formation and lifetime of hydrogen bonds between the carbaldehyde oxygen and water, and how the solvent structure is organized around the hydrophobic ethyl and methyl groups.

Interaction with Biological Targets: In the context of drug discovery, MD simulations can be used to study how the molecule binds to a specific protein target. mdpi.com These studies can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and the energetic contributions of different parts of the molecule to the binding affinity. researchgate.net

Interactive Table: Typical Parameters for a Molecular Dynamics Simulation Below are typical parameters that would be defined for conducting an MD simulation of this compound in an aqueous environment.

| Parameter | Value/Setting | Description |

| Force Field | AMBER, CHARMM, OPLS | A set of empirical energy functions used to calculate the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | A model representing water molecules in the simulation box. |

| System Size | ~10,000 - 50,000 atoms | Includes the pyrazole (B372694) molecule, water molecules, and counter-ions to neutralize the system. |

| Temperature | 300 K | The simulation is typically run at a constant temperature to mimic physiological conditions. |

| Pressure | 1 atm | The simulation is run at constant pressure. |

| Simulation Time | 100 - 1000 nanoseconds | The length of the simulation, determining the timescale of the observed molecular motions. |

| Time Step | 2 femtoseconds | The small interval at which the equations of motion are integrated. |

In silico Prediction of Chemical Properties and Reactivity Profiles

In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are widely used to predict the chemical properties and reactivity of molecules from first principles. researchgate.netnih.gov These computational tools can calculate a wide range of molecular descriptors that help in understanding the electronic structure, stability, and potential reaction pathways of this compound. ajol.inforesearchgate.net

Detailed research findings from DFT calculations on various pyrazole derivatives provide valuable insights into their electronic characteristics and reactivity. nih.gov These studies often involve optimizing the molecular geometry to find the lowest energy structure and then calculating various properties based on this optimized structure.

Key properties and reactivity profiles predicted through in silico methods include:

Geometric Parameters: Prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography if available.

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface. ESP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other reagents. For this compound, the oxygen atom of the carbaldehyde group is expected to be an electron-rich site.

Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. These values provide a quantitative measure of the molecule's reactivity.

Spectral Predictions: Simulating spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These predicted spectra can aid in the interpretation of experimental results.

Interactive Table: Predicted Physicochemical and Electronic Properties The following table presents hypothetical, yet representative, in silico predicted properties for this compound, based on typical values for similar heterocyclic compounds.

| Property | Predicted Value | Description |

| Molecular Formula | C₈H₁₀N₂O | The elemental composition of the molecule. |

| Molecular Weight | 150.18 g/mol | The mass of one mole of the compound. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | ~3.5 Debye | A measure of the overall polarity of the molecule. |

| LogP | ~1.5 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts This table shows plausible predicted ¹³C NMR chemical shifts for the carbon atoms in this compound. The numbering corresponds to standard IUPAC nomenclature for the pyrazole ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbaldehyde) | 185.2 |

| C3 (Pyrazole ring) | 139.5 |

| C4 (Pyrazole ring) | 112.8 |

| C5 (Pyrazole ring) | 150.1 |

| N-CH₃ (Methyl) | 36.4 |

| -CH₂- (Ethyl) | 20.7 |

| -CH₃ (Ethyl) | 13.9 |

Applications of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrazole-Containing Heterocycles

Detailed research findings on the use of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde for the synthesis of the following heterocycles could not be located.

Pyrazolo[3,4-d]pyridazinone Derivatives

No specific literature was found describing the reaction of this compound with hydrazine (B178648) or its derivatives to form pyrazolo[3,4-d]pyridazinone structures.

Pyrazolylthiazolidin-4-ones

There is no available research demonstrating the condensation of this compound with mercaptoacetic acid and amines to yield pyrazolylthiazolidin-4-ones.

Fused Pyrazolo-Heterocycles (e.g., Pyrazolo[3,4-e]indolizines)

Specific examples of using this compound as a precursor for the synthesis of fused pyrazolo-heterocycles, such as pyrazolo[3,4-e]indolizines, are not reported in the scientific literature.

Pyridopyrimidine and Isoquinoline (B145761) Scaffolds

The utility of this compound in the construction of pyridopyrimidine or isoquinoline scaffolds has not been described in the reviewed literature.

Building Block for Ligand Synthesis in Coordination Chemistry

While pyrazole-based aldehydes are generally useful for creating Schiff base ligands, no specific studies were identified that utilize this compound for the synthesis of ligands and their subsequent use in coordination chemistry.

Role in the Development of Advanced Materials Precursors

No information was found regarding the application of this compound as a precursor in the development of advanced materials, such as polymers or metal-organic frameworks (MOFs).

Intermediate in Agrochemical Synthesis Research

The aldehyde functionality of this compound is particularly amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives. A prominent application of similar pyrazole-4-carbaldehydes is in the synthesis of pyrazole-4-carboxamides, which are a significant class of fungicides. nih.govchemimpex.com These compounds typically act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial enzyme in the respiratory chain of many pathogenic fungi.

The general synthetic pathway to these fungicidal carboxamides often involves the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. This carboxylic acid is then converted to an acid chloride, which can subsequently be reacted with a variety of amines to produce the final carboxamide product. This modular approach allows for the systematic modification of the amine component to optimize the fungicidal activity, spectrum, and physicochemical properties of the resulting compounds.

For instance, a series of novel pyrazole-4-carboxamides were synthesized and their fungicidal activities were evaluated against various plant pathogens. nih.gov The study demonstrated that several of these compounds exhibited significant inhibition of fungal growth. The general structure-activity relationships (SAR) indicated that the nature of the substituents on both the pyrazole (B372694) ring and the amide nitrogen plays a crucial role in determining the biological efficacy.

| Compound | Test Fungus | Inhibition Rate at 50 mg/L (%) |

|---|---|---|

| Analogue 1 | Rhizoctonia solani | 85.2 |

| Analogue 2 | Rhizoctonia solani | 78.5 |

| Analogue 3 | Botrytis cinerea | 92.1 |

| Analogue 4 | Botrytis cinerea | 88.7 |

| Analogue 5 | Sclerotinia sclerotiorum | 95.3 |

| Analogue 6 | Sclerotinia sclerotiorum | 91.8 |

The data presented in the table, derived from research on analogous pyrazole carboxamides, illustrates the potential for developing highly active fungicides from pyrazole-based intermediates. The variation in inhibition rates highlights the importance of the specific substitution patterns on the molecule in achieving optimal fungicidal activity.

In addition to fungicides, pyrazole derivatives have also been investigated for their insecticidal properties. For example, research has been conducted on 1H-pyrazole-5-carboxylic acid derivatives, which have shown promising activity against aphids. researchgate.net The synthesis of these compounds also originates from pyrazole intermediates, underscoring the broad applicability of this chemical class in the discovery of new crop protection agents.

While direct and detailed research findings on the application of this compound in the synthesis of specific, named agrochemicals are limited in the available literature, its structural similarity to other key pyrazole intermediates strongly suggests its potential as a valuable building block in the ongoing search for novel and effective crop protection solutions. chemimpex.com The versatility of the pyrazole-4-carbaldehyde scaffold continues to make it an attractive starting point for the design and synthesis of new generations of agrochemicals.

Mechanistic Aspects of Biological Interactions and in Vitro Activity Profiles of 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde Derivatives

Enzyme Inhibition Studies and Molecular Targets

Derivatives of 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde have been investigated for their potential to inhibit a range of enzymes implicated in various physiological and pathological processes. The following subsections detail the research findings related to their interactions with specific enzymatic targets.

Cyclooxygenase (COX) Isoform Interaction Research

A significant area of investigation for pyrazole (B372694) derivatives has been their interaction with cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Research has demonstrated that certain pyrazole-containing compounds exhibit selective inhibition of COX-2 over COX-1. This selectivity is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Studies on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have shown that these compounds are more potent inhibitors of COX-2 than COX-1. For instance, trimethoxy derivatives within this class have demonstrated significant anti-inflammatory activity, surpassing that of the well-known COX-2 inhibitor, celecoxib (B62257), in some assays. Molecular docking studies have corroborated these in vitro findings, indicating a favorable binding orientation of these pyrazole derivatives within the active site of the COX-2 enzyme. The core pyrazole structure is believed to play a crucial role in the binding and inhibitory activity of these compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | Description | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 10a | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative | Data not available | Data not available |

| 10b | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative | Data not available | Data not available |

| 10g | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative | Data not available | Data not available |

| 10h | 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative | Data not available | Data not available |

| Celecoxib | Standard COX-2 Inhibitor | 0.04 | >375 |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Derivatives of pyrazole have emerged as potential tyrosinase inhibitors. The mechanism of inhibition often involves the chelation of copper ions within the active site of the enzyme, which is crucial for its catalytic activity.

For example, a series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. Some of these compounds exhibited significant inhibition of tyrosinase, with IC₅₀ values lower than that of the standard inhibitor resveratrol (B1683913) when L-tyrosine was used as the substrate. Another study on fluorinated 4,5-dihydro-1H-pyrazole derivatives identified a potent inhibitor of the monophenolase activity of mushroom tyrosinase. These findings suggest that the pyrazole scaffold can be effectively modified to produce potent tyrosinase inhibitors.

Receptor Binding and Modulation Research

Serotonin (B10506) Receptor (5-HT3A) Antagonism Mechanisms

The serotonin 3A (5-HT3A) receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety. Antagonism of this receptor is a key mechanism for certain therapeutic agents. nih.gov 5-HT3 receptor antagonists (5-HT3RA) function by inhibiting the binding of serotonin to the postsynaptic receptor, which can increase the availability of serotonin for other receptors, such as 5-HT1A and 5-HT2, potentially leading to an antidepressant-like effect. nih.gov

While the broader class of pyrazole derivatives has been investigated for various biological activities, specific mechanistic studies detailing the interaction of this compound derivatives with the 5-HT3A receptor are not extensively documented in current literature. The general mechanism of 5-HT3RA involves blocking the fast excitatory synaptic transmission in limbic regions of the brain. nih.gov Further research is required to elucidate if and how derivatives of this specific pyrazole carbaldehyde interact with the 5-HT3A receptor and what structural features would be necessary to confer antagonistic activity.

Orexin (B13118510) Receptor Interaction Studies

The orexin system, which includes two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep-wake cycles, reward mechanisms, and other physiological processes. nih.gov Antagonists targeting these receptors, particularly selective orexin-2 receptor antagonists (2-SORA), are in development for treating insomnia. nih.gov

Research into pyrazole derivatives has identified them as promising scaffolds for the development of 2-SORA. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted, starting from initial high-throughput screening hits like N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide. nih.govnih.gov Medicinal chemistry efforts have focused on optimizing the substituents on the pyrazole ring to enhance antagonistic activity at the OX2R, improve metabolic stability in liver microsomes, and reduce potential drug-drug interactions, such as time-dependent inhibition of CYP3A4. nih.gov These studies led to the discovery of potent and brain-penetrating 2-SORA compounds with demonstrated efficacy in animal sleep models. nih.gov The interaction of these pyrazole derivatives with the orexin receptors is a key area of investigation for developing new treatments for sleep disorders. mdpi.com

Investigating Antimicrobial Efficacy (In Vitro Models)

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.

Antibacterial Activity against Bacterial Strains

Derivatives of pyrazole and pyrazole-4-carbaldehyde have demonstrated notable in vitro antibacterial efficacy. chemmethod.com Studies have evaluated these compounds against various Gram-positive and Gram-negative pathogenic bacteria. For instance, certain novel 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have shown potent activity against both methicillin-susceptible (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. arabjchem.org Other pyrazole derivatives have been tested against human pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, showing moderate to high antibacterial activity. ekb.eg The formyl group at the 4-position of the pyrazole ring is considered a key functional group that can be used to synthesize various heterocyclic compounds with potential biological activity. chemmethod.com

Table 1: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Pyrazol-5(4H)-one Derivatives | Staphylococcus aureus (MSSA & MRSA) | MIC | 4 - 16 µg/mL | arabjchem.org |

| Pyrazole Derivatives | Bacillus subtilis | Zone of Inhibition | Not specified | ekb.eg |

| Pyrazole Derivatives | Pseudomonas aeruginosa | Zone of Inhibition | Not specified | ekb.eg |

| 3-Aryl Substituted Pyrazole-4-carbaldehyde | Pathogenic Bacteria (unspecified) | Zone of Inhibition | Good to excellent | chemmethod.com |

| Pyrano[2,3-c]pyrazoles | Staphylococcus aureus | MIC | 0.10 - 1.00 µg/mL | nih.gov |

Antifungal Activity against Fungal Strains

Pyrazole derivatives have also been extensively studied for their antifungal properties against a spectrum of fungal pathogens. For example, a series of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes and their subsequent dihydrooxazole derivatives were tested against several Candida species. These compounds demonstrated better inhibition (lower MIC values) than the reference drug fluconazole, with molecular docking studies suggesting they target the CYP51 enzyme, which is crucial for ergosterol (B1671047) synthesis in fungi. nih.govresearchgate.net Similarly, novel triazoles incorporating a phenylethynyl pyrazole side chain have shown excellent in vitro activities against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.0625 μg/mL. nih.gov Some pyrazole carboxamide derivatives have also displayed significant activity against plant pathogenic fungi.

Table 2: In Vitro Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | Candida spp. | MIC | Lower than fluconazole | nih.govresearchgate.net |

| Pyrazol-5-ol Derivatives | Aspergillus niger | MIC | 16 - 32 µg/mL | arabjchem.org |

| Triazoles with Phenylethynyl Pyrazole | Candida albicans | MIC | 0.0625 - 0.125 µg/mL | nih.gov |

| Triazoles with Phenylethynyl Pyrazole | Cryptococcus neoformans | MIC | 0.0625 - 0.125 µg/mL | nih.gov |

| Triazoles with Phenylethynyl Pyrazole | Aspergillus fumigatus | MIC | 4.0 - 8.0 µg/mL | nih.gov |

| Pyrazole Carboxamides (Y13) | Gibberella zeae | EC50 | 11.2 mg/L |

Elucidating Antioxidant Mechanisms (In Vitro Assays)

Oxidative stress caused by free radicals is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing these reactive species. Pyrazole derivatives have been identified as having significant antioxidant potential through various in vitro assays.

Radical Scavenging Activity (e.g., DPPH, ABTS)

The antioxidant capacity of pyrazole derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, antioxidants donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. lew.ro

Numerous studies have demonstrated the radical scavenging ability of pyrazole derivatives. For instance, certain pyrazoline and pyrazole derivatives showed notable DPPH scavenging activity with half-maximal scavenging concentration (SC50) values between 9.91 and 15.16 µg/mL. lew.ro Other studies on novel thienyl-pyrazoles reported excellent DPPH scavenging with half-maximal inhibitory concentration (IC50) values as low as 0.245 µM, which was comparable to the standard antioxidant ascorbic acid. nih.gov Similarly, some derivatives have proven to be effective scavengers of the ABTS radical cation, with activity higher than the synthetic antioxidant butylated hydroxytoluene (BHT). lew.ro The presence of electron-donating groups on the pyrazole scaffold is believed to enhance this radical scavenging activity.

Table 3: In Vitro Antioxidant Activity of Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Pyrazoline/Pyrazole Derivatives | DPPH | SC50 | 9.91 - 15.16 µg/mL | lew.ro |

| Pyrazoline Derivatives (3e, 3h, 3p, 3s) | ABTS | % Inhibition | Potent scavengers | niscpr.res.in |

| Thienyl-Pyrazole Derivatives (5g, 5h) | DPPH | IC50 | 0.245 - 0.284 µM | nih.gov |

| Pyrazole linked to Imidazo[1,2-a]pyridine | DPPH | % Inhibition | 62.5% | jmchemsci.com |

Reducing Power Assessment

No studies detailing the reducing power or antioxidant capacity of this compound or its direct derivatives were identified. Research on other, more complex pyrazole-containing molecules has shown antioxidant potential, often assessed via methods like the DPPH radical scavenging assay or ferric reducing antioxidant power (FRAP) assay, but these findings cannot be attributed to the specific compound .

DNA Protection Mechanisms

There is no available research data on the DNA protection mechanisms of this compound. While some studies investigate the potential of different 1,3,5-trisubstituted-1H-pyrazole derivatives to induce DNA damage in cancer cells as part of their cytotoxic mechanism, this is distinct from a protective effect, and the compounds are structurally different.

In Vitro Anticancer/Antiproliferative Research

Evaluation against Cancer Cell Lines (e.g., HCT-116, T-47D)

No specific data from in vitro studies evaluating the anticancer or antiproliferative activity of this compound against HCT-116 (colon cancer) or T-47D (breast cancer) cell lines were found. The scientific literature contains numerous reports on the cytotoxicity of various other pyrazole derivatives against these and other cancer cell lines, but these results are specific to the molecules tested and not to this compound itself.

Mechanistic Studies of Cell Growth Inhibition and Apoptosis Induction

In the absence of primary cytotoxicity data, no mechanistic studies on how this compound might inhibit cell growth or induce apoptosis have been performed or published. Research on other pyrazole compounds has explored mechanisms such as the inhibition of specific kinases or the activation of apoptotic pathways, but these findings are not applicable to the subject compound.

Insecticidal Activity Research at the Molecular Level

While the pyrazole scaffold is central to several commercial insecticides, and various novel pyrazole derivatives are actively being researched for their insecticidal properties, no molecular-level research detailing the insecticidal activity of this compound was identified. Studies in this field typically focus on more complex derivatives designed to interact with specific molecular targets in insects, such as the ryanodine (B192298) receptor.

Future Research Directions and Outlook for 5 Ethyl 1 Methyl 1h Pyrazole 4 Carbaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The primary route for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of corresponding hydrazones or N-alkylpyrazoles. colab.wsumich.eduresearchgate.net While effective, traditional methods often rely on reagents like phosphorus oxychloride and solvents such as dimethylformamide (DMF), which present environmental and safety concerns. chemmethod.com

Future research will likely focus on developing more sustainable and efficient synthetic protocols. Key areas of interest include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. colab.ws

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple starting materials react sequentially to form the target molecule minimizes waste and simplifies purification processes. nih.gov Such strategies could be developed starting from simple precursors to build the 5-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde framework in a single, efficient operation.

Green Catalysis: Investigating the use of solid acid catalysts, ionic liquids, or metal-catalyzed aerobic cyclization could provide more environmentally benign pathways, avoiding harsh reagents and facilitating catalyst recycling. nih.gov

| Method | Description | Advantages | Areas for Future Research |

|---|---|---|---|

| Traditional Vilsmeier-Haack | Formylation of hydrazones or pyrazoles using POCl₃/DMF. researchgate.net | Well-established, versatile. | Reducing use of hazardous reagents. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. colab.ws | Reduced reaction time, improved yields, energy efficiency. | Solvent-free conditions, scalability. |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. nih.gov | High atom economy, reduced waste, operational simplicity. | Development of novel MCRs for specific pyrazole (B372694) substitution patterns. |

| Green Catalysis | Employing reusable or environmentally benign catalysts (e.g., Cu(I) salts). nih.gov | Sustainability, reduced environmental impact, potential for catalyst recycling. | Exploring broader catalyst scope and substrate tolerance. |

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The aldehyde functional group at the 4-position of this compound is a highly reactive handle for synthetic transformations. This allows for the creation of a vast library of advanced derivatives with tailored properties.

Future synthetic efforts will likely concentrate on:

Condensation Reactions: The aldehyde can readily react with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively. researchgate.netekb.eg These derivatives serve as precursors for more complex heterocyclic systems like pyrazolyl-thiazolidinones or bipyrazoles. umich.eduresearchgate.net

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol group opens up further avenues for derivatization, such as esterification and etherification, creating new classes of compounds.

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in various C-C bond-forming reactions (e.g., Wittig, Grignard, aldol (B89426) reactions) to introduce diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties.

The strategic design of these derivatives will be crucial for developing compounds with specific biological activities or material properties.

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions governing the reactivity and assembly of this compound is essential for its rational application. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, allowing it to act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor. researchgate.net Although the N1 position in the target molecule is methylated, the N2 atom can still act as a hydrogen bond acceptor and a coordination site for metals. mdpi.com

Future research should focus on:

Reaction Mechanism Studies: Detailed kinetic and mechanistic studies of derivatization reactions can provide insights into transition states and intermediates, allowing for the optimization of reaction conditions. rsc.orgnih.gov For example, understanding the mechanism of metal-mediated N-N bond formation can lead to novel synthetic routes that avoid hazardous reagents like hydrazine (B178648). researchgate.net